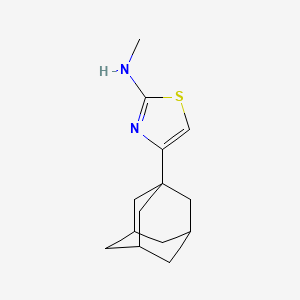

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-15-13-16-12(8-17-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAGHCJCBPNEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325278 | |

| Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329689-16-9 | |

| Record name | 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Adamantan 1 Yl N Methyl 1,3 Thiazol 2 Amine and Its Analogs

Historical Development of Synthetic Approaches to Adamantane-Thiazole Conjugates

The conjugation of the adamantane (B196018) cage with a thiazole (B1198619) ring is a strategy employed in medicinal chemistry to leverage the unique physicochemical properties of the adamantane group, such as its high lipophilicity and rigid structure, which can enhance the biological activity of the parent molecule. researchgate.netnih.gov Historically, the synthesis of such conjugates has built upon established methods for thiazole synthesis, most notably the Hantzsch thiazole synthesis. researchgate.net This classic method involves the condensation of an α-haloketone with a thioamide. researchgate.netresearchgate.net

Early approaches focused on preparing the necessary adamantane-containing building blocks, such as 1-adamantyl bromomethyl ketone, which can then be reacted with a suitable thiourea (B124793) derivative to form the 2-aminothiazole (B372263) core. nih.gov Over time, variations and optimizations of this fundamental approach have been developed to improve yields, reduce reaction times, and expand the scope of accessible derivatives. The development of new coupling agents and catalytic systems has also played a role in advancing the synthesis of these complex molecules. researchgate.net

Detailed Synthetic Routes to 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

The synthesis of this compound typically follows a multi-step sequence. A common route begins with the preparation of 4-(adamantan-1-yl)thiazol-2-amine, which is then subjected to N-methylation.

Strategies for the Formation of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a critical step in the synthesis of adamantane-thiazole conjugates. The most prevalent strategy is the Hantzsch thiazole synthesis. researchgate.netnih.gov This method involves the reaction of an α-haloketone with a thioamide or thiourea. In the context of synthesizing this compound, 1-adamantyl bromomethyl ketone is a key starting material. nih.gov This intermediate can be reacted with thiourea to yield 4-(adamantan-1-yl)thiazol-2-amine.

Alternative strategies for thiazole ring formation have also been explored, including reactions involving α-diazoketones with thioamides or thioureas, often catalyzed by acids like trifluoromethanesulfonic acid. organic-chemistry.org Another approach involves the condensation of active methylene (B1212753) ketones with potassium thiocyanate (B1210189) and a primary amine in a one-pot, four-step process. researchgate.net Furthermore, a Brønsted acid-promoted synthesis using benzylamines, acetophenones, and sulfur powder under metal-free conditions has been described for the preparation of 2,4-disubstituted thiazoles. researchgate.net

A different synthetic pathway to 4-(1-adamantyl)-2-aryl-1,3-thiazoles starts from 4-(1-adamantyl)-1,2,3-thiadiazole. researchgate.net Treatment with potassium tert-butoxide generates a potassium ethynethiolate, which reacts with aromatic carboxylic acid chlorides. The resulting unstable intermediates undergo acid hydrolysis and subsequent reaction with ammonium (B1175870) acetate (B1210297) in acetic acid to furnish the desired 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net

Introduction and Functionalization of the Adamantane Moiety

The adamantane moiety is typically introduced into the thiazole structure through the use of a pre-functionalized adamantane precursor. researchgate.netnih.gov A common starting material is 1-adamantyl bromomethyl ketone, which incorporates the adamantane group at what will become the 4-position of the thiazole ring. nih.gov

Direct C-H functionalization of adamantane represents a more atom-economical approach to introduce this moiety. nih.govrsc.org Radical-based methods have been developed to directly convert adamantane's C-H bonds to C-C bonds, allowing for the incorporation of various functional groups. nih.gov For instance, cobalt-assisted Minisci reactions have been used to introduce heteroaromatic bases, such as oxazoles and thiazoles, onto adamantane. nih.gov Another method involves the use of benzoyl peroxide to achieve similar transformations without the need for transition metals. nih.gov

Once the adamantane group is attached, further functionalization can be carried out on either the adamantane cage or the thiazole ring, depending on the desired final product. For example, nucleophilic substitution reactions on a pre-existing chloro-substituted aryl group attached to the thiazole ring can be performed to introduce various amines. researchgate.net

Methods for N-Methylation and Other N-Substitutions on the Thiazole Amine

N-methylation of the 2-amino group on the thiazole ring is a key step to arrive at the target compound. This transformation can be achieved using various methylating agents. A common method involves the use of iodomethane (B122720) in the presence of a base, such as sodium bicarbonate, in a solvent like dimethylformamide (DMF). nih.gov

Other N-substitutions can be accomplished through similar nucleophilic substitution reactions. For instance, reacting the 2-aminothiazole with different alkyl halides or other electrophiles allows for the introduction of a wide range of substituents at the nitrogen atom. nih.gov Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to attach aryl or other groups to the aminothiazole core, often requiring the prior conversion of a bromo-substituted precursor to a boronic ester. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of adamantane-thiazole conjugates. For the Hantzsch thiazole synthesis, the choice of solvent, temperature, and reaction time can significantly impact the outcome. For example, some reactions are carried out in chloroform (B151607) at room temperature, while others may require heating under reflux in an alkaline medium like sodium methoxide. nih.gov

In the Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles, a screening of various acids and solvents revealed that isonicotinic acid as an additive in dimethyl sulfoxide (B87167) (DMSO) at 130°C provided the best yield. researchgate.net The use of other solvents like DMF, N,N-dimethylacetamide (DMAc), or toluene (B28343) resulted in a sharp decline in yield. researchgate.net

For the synthesis of thiazolo[5,4-d]thiazoles, an eco-friendly approach using a mixture of L-proline and ethylene (B1197577) glycol with sodium metabisulfite (B1197395) at 130°C for one hour was developed to improve upon traditional methods that often lead to side products and low yields. mdpi.com

Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of a diverse library of structural analogs is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the biological activity of a compound. For adamantane-thiazole derivatives, analogs are synthesized by modifying various parts of the molecule.

Modifications to the adamantane moiety can involve introducing substituents on the cage itself or replacing it with other bulky, lipophilic groups. nih.govnih.gov The thiazole ring can be substituted at different positions. For instance, derivatives with various alkyl or aryl groups at the 5-position of the thiazole ring have been synthesized to probe the effect of steric and electronic properties on activity. nih.gov

Modifications at Position 2 of the Thiazole Ring

The 2-amino group of the thiazole ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and pharmacological properties.

One of the most prevalent modifications is the acylation of the 2-amino group to form amides. This can be achieved by reacting the parent 2-aminothiazole with various acylating agents such as acyl chlorides or carboxylic acids in the presence of coupling agents. For instance, 2-aminothiazoles can be reacted with acid chlorides to yield the corresponding amide compounds. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) facilitates the formation of amides from carboxylic acids. nih.gov More advanced coupling agents like HATU in combination with DIPEA in anhydrous DMF have also been employed for sterically hindered substrates and electron-deficient amines. rsc.org

Another significant modification at the 2-position is halogenation . 2-Aminothiazoles can undergo regioselective halogenation with copper halides (CuX, where X = Cl, Br, I) in the presence of n-butyl nitrite. researchgate.net This reaction provides a convenient route to 2-halo-thiazole derivatives, which can serve as versatile intermediates for further functionalization, for example, through cross-coupling reactions.

Furthermore, the 2-amino group can be transformed into other functional groups. For example, refluxing 2-aminothiazole derivatives with different aromatic aldehydes in ethanol (B145695) can produce the corresponding 2-arylideneamino-4-phenylthiazoles (imines) in good yields. nih.gov

| Modification | Reagents and Conditions | Product Type | Reference |

| Acylation | Acyl chlorides, dry pyridine | N-acyl-2-aminothiazole | nih.gov |

| Amide Coupling | Carboxylic acids, EDCI | N-acyl-2-aminothiazole | nih.gov |

| Amide Coupling | Carboxylic acids, HATU, DIPEA, DMF | N-acyl-2-aminothiazole | rsc.org |

| Halogenation | CuX (X = Cl, Br, I), n-butyl nitrite | 2-Halo-thiazole | researchgate.net |

| Imine Formation | Aromatic aldehydes, ethanol, reflux | 2-Arylideneamino-thiazole | nih.gov |

Variations at Position 4 of the Thiazole Ring, including Adamantane Substitutions

Position 4 of the thiazole ring is another key site for introducing structural diversity, including the bulky and lipophilic adamantane moiety itself. The classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a widely used method for constructing the 4-substituted thiazole core. nih.gov

For the synthesis of 4-(adamantan-1-yl) substituted thiazoles, 1-(adamantan-1-yl) bromomethyl ketone can be used as the α-haloketone precursor, which is then reacted with a suitable thiourea derivative. Modifications to the adamantane cage itself, such as noncatalytic halogenation with bromine or iodine monochloride, can also be performed, although this is less common than modifying other parts of the molecule. rsc.org

Beyond the adamantane group, a wide range of other substituents can be introduced at position 4. For example, various 4-aryl-2-aminothiazoles can be synthesized by reacting substituted phenacyl bromides with thiourea. The synthesis of phenacyl bromides can be achieved by the bromination of the corresponding acetophenones.

The Stille coupling reaction provides another efficient method for introducing substitutions at the thiazole core, involving the use of organostannane intermediates. nih.gov Additionally, Sonogashira coupling of 2-halothiazoles with terminal alkynes, catalyzed by palladium and copper complexes, is a powerful tool for creating C-C bonds at this position. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org

| Synthetic Method | Key Reagents | Substituent Type at C4 | Reference |

| Hantzsch Synthesis | α-Haloketones, Thioamides | Alkyl, Aryl, Adamantyl | nih.gov |

| Stille Coupling | Organostannane intermediates | Aryl, Vinyl | nih.gov |

| Sonogashira Coupling | 2-Halothiazoles, Terminal alkynes, Pd/Cu catalyst | Alkynyl | nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org |

Derivatizations on the N-Methylamine Group and Related Amine Moieties

The N-methylamine group at position 2 offers further opportunities for chemical modification, although derivatization of the parent 2-amino group is more extensively documented. Standard N-alkylation procedures can be employed to introduce larger alkyl groups. For instance, reductive amination is a versatile method for N-alkylation. researchgate.net This typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netcommonorganicchemistry.commasterorganicchemistry.com

Base-mediated alkylation is another common strategy. For related N-nitrobenzenesulfonamides, alkylation has been achieved using alkyl halides in the presence of a solid base like potassium carbonate and a phase-transfer catalyst. monash.edu While not directly on the target compound, these methods illustrate the potential for N-alkylation of the 2-amino/N-methylamino group.

Furthermore, the synthesis of N-aryl amino thiazoles has been reported, expanding the diversity of substituents on the nitrogen atom. rsc.org These are often prepared through the cyclization of an N-aryl bromo oxobutanamide with differently substituted hydrolyzed thioureas. rsc.org

| Derivatization Method | Reagents | Functional Group Introduced | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ or NaBH₃CN | N-Alkyl | researchgate.netcommonorganicchemistry.commasterorganicchemistry.com |

| Base-Mediated Alkylation | Alkyl halide, K₂CO₃, Phase-transfer catalyst | N-Alkyl | monash.edu |

| Cyclization | N-Aryl bromo oxobutanamide, Substituted thioureas | N-Aryl | rsc.org |

Introduction of Additional Pharmacophoric Units

To enhance biological activity or to explore polypharmacology, additional pharmacophoric units can be appended to the this compound scaffold. This approach, known as molecular hybridization , aims to combine two or more active pharmacophores to create a single molecule with a potentially synergistic effect. nih.govjohnshopkins.edu

One strategy involves the synthesis of hybrid molecules where the adamantane-thiazole core is linked to other heterocyclic systems. For example, a series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized, where the thiazole ring is replaced by or linked to a 1,3,4-thiadiazole (B1197879) ring. nih.govjohnshopkins.edu

Another approach is to attach other biologically active moieties via a linker. For instance, modified peptides have been attached to adamantane derivatives containing a thiazole moiety. researchgate.net In these syntheses, coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are used to facilitate the amide bond formation between the adamantane-thiazole core and the peptide. sci-hub.st

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and versatile method for linking different molecular fragments. nih.govrsc.org This can be used to connect the adamantane-thiazole scaffold to other pharmacophores containing a terminal alkyne or azide (B81097) group, creating novel triazole-linked hybrid molecules.

| Hybridization Strategy | Linked Pharmacophore | Linkage Type | Key Reagents/Method | Reference |

| Molecular Hybridization | 1,3,4-Thiadiazole | Direct fusion or linkage | Multi-step synthesis | nih.govjohnshopkins.edu |

| Peptide Conjugation | Modified peptides (e.g., Glycyl-thiazole) | Amide | TBTU coupling agent | researchgate.netsci-hub.st |

| Click Chemistry | Various pharmacophores | Triazole | Copper-catalyzed azide-alkyne cycloaddition | nih.govrsc.org |

Molecular Mechanisms and Biological Target Engagement of 4 Adamantan 1 Yl N Methyl 1,3 Thiazol 2 Amine and Its Derivatives Strictly in Vitro Focused, Avoiding Clinical Aspects

In Vitro Biological Activity Profiling of Adamantane-Thiazole Compounds

Derivatives of 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine have demonstrated a wide array of biological activities in various in vitro assays. These activities range from the inhibition of key metabolic enzymes to antiproliferative effects on human tumor cell lines. researchgate.netnih.gov The incorporation of the adamantane (B196018) moiety is often associated with increased lipophilicity, which can influence the bioavailability and therapeutic efficacy of the compounds. researchgate.netmdpi.com

Evaluation of Enzyme Inhibition Potential

Adamantane-thiazole derivatives have been identified as potent inhibitors of several enzymes. A notable target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.comnih.gov A series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1 and its isoform, 11β-HSD2. mdpi.comnih.gov

At a concentration of 10 µM, most of these compounds exhibited over 50% inhibition of 11β-HSD1, with significantly less activity against 11β-HSD2, suggesting a degree of selectivity. mdpi.comnih.gov The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated an impressive 82.82% inhibition of 11β-HSD1, with an IC50 value of 0.31 µM. mdpi.com This potency is comparable to the known inhibitor carbenoxolone. mdpi.com

In another study, amantadine-clubbed N-aryl amino thiazole (B1198619) derivatives were synthesized and screened for their inhibitory effects against urease, α-amylase, and α-glucosidase. rsc.org Several of these compounds displayed significant inhibitory activity against all three enzymes. rsc.org For instance, one derivative emerged as a potent α-amylase inhibitor with an IC50 value of 97.37 ± 1.52 μM. rsc.org The same compound also showed exceptional efficacy against urease with an IC50 value of 32.76 μM. rsc.org

| Compound Class | Target Enzyme | Key Findings | IC50 Values (μM) |

|---|---|---|---|

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | Most compounds showed >50% inhibition at 10 µM. mdpi.comnih.gov | 0.31 - 5.44 mdpi.com |

| Amantadine-clubbed N-aryl amino thiazoles | Urease | Significant inhibition observed. rsc.org | 32.76 rsc.org |

| Amantadine-clubbed N-aryl amino thiazoles | α-amylase | Potent and selective inhibition demonstrated. rsc.org | 97.37 ± 1.52 rsc.org |

| Amantadine-clubbed N-aryl amino thiazoles | α-glucosidase | Prominent inhibition by several derivatives. rsc.org | 38.73 ± 0.80 - 41.63 ± 0.26 rsc.org |

Receptor Binding and Ligand-Target Interaction Analysis

The adamantane scaffold is a recognized pharmacophore that can interact with various biological receptors. researchgate.net Specifically, adamantane amine derivatives have been shown to bind to sigma receptors (σR). researchgate.net In a study focused on developing metabolically stable sigma receptor ligands, the metabolically labile azepane ring of a lead compound was replaced with a 1-adamantanamine moiety. researchgate.net

Within this series of benzo[d]thiazol-2(3H)one derivatives, a compound featuring the adamantane moiety displayed a low nanomolar affinity for the σ1 receptor, with a Ki value of 7.2 nM. researchgate.net This compound also exhibited a 61-fold preference for the σ1 receptor over the σ2 receptor, indicating a degree of selectivity in its binding profile. researchgate.net

Modulation of Cellular Pathways in Isolated Cell Systems

The in vitro anti-proliferative activity of adamantane-containing thiazole compounds has been evaluated against various human tumor cell lines. researchgate.netnih.gov A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and tested for their effects on cell proliferation. researchgate.netnih.gov

Certain compounds within this series demonstrated potent inhibitory activity against all tested cell lines. researchgate.netnih.gov Molecular docking studies suggest that these compounds may exert their anti-proliferative effects by occupying the positions of the NAD+ cofactor and the histone deacetylase inhibitor EX527 at the active site of the SIRT1 enzyme. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The biological activity of adamantane-thiazole compounds is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications of the adamantane moiety and substitutions on the thiazole ring influence their potency and selectivity. mdpi.comrsc.orgresearchgate.net

Influence of Adamantane Moiety on Molecular Recognition and Activity

The adamantane group plays a crucial role in the biological activity of these compounds, primarily due to its bulky and lipophilic nature. nih.govrsc.org This lipophilicity can enhance the ability of the molecule to cross cellular membranes, potentially leading to improved interaction with intracellular targets. rsc.org The rigid cage-like structure of adamantane can also provide a stable anchor for the molecule within the binding site of a target protein, contributing to enhanced binding affinity. nih.gov

Furthermore, the adamantane moiety can protect adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability of the compound. researchgate.netnih.gov This was a key consideration in the design of sigma receptor ligands, where replacing a metabolically vulnerable group with 1-adamantanamine led to a slight improvement in metabolic stability in vitro. researchgate.net

Impact of Thiazole Ring Substitutions on Biological Potency and Selectivity

Modifications to the thiazole ring and its substituents have been shown to have a profound impact on the biological activity of adamantane-thiazole derivatives. mdpi.comresearchgate.net In the series of 11β-HSD1 inhibitors, the nature of the substituent at the C-5 position of the thiazol-4(5H)-one ring was critical for inhibitory potency. mdpi.com

For instance, a derivative with a spiro-fused cyclohexane (B81311) ring at the 5-position was the most active, with an IC50 of 0.31 µM. mdpi.com Replacing the cyclohexane with a smaller cyclobutane (B1203170) ring resulted in a slight decrease in inhibition (IC50 = 3.32 µM). mdpi.com Derivatives with simple alkyl substituents such as isopropyl (IC50 = 1.19 µM), propyl (IC50 = 3.23 µM), and ethyl (IC50 = 5.44 µM) also demonstrated high levels of inhibition. mdpi.com Conversely, the presence of aromatic substituents at the same position led to a significant reduction in activity. mdpi.com

These findings underscore the importance of both the adamantane core and the substitution patterns on the thiazole ring in determining the in vitro biological profile of this class of compounds.

| Compound Series | Modification | Impact on In Vitro Activity |

|---|---|---|

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives (11β-HSD1 inhibitors) | Spiro-fused cyclohexane at C-5 | Most potent inhibition (IC50 = 0.31 µM). mdpi.com |

| Small alkyl groups (isopropyl, propyl, ethyl) at C-5 | High inhibitory activity (IC50 = 1.19 - 5.44 µM). mdpi.com | |

| Aromatic substituents at C-5 | Reduced inhibitory activity. mdpi.com | |

| Benzo[d]thiazol-2(3H)one derivatives (Sigma receptor ligands) | Replacement of azepane with 1-adamantanamine | Slight improvement in metabolic stability and high affinity for σ1 receptor (Ki = 7.2 nM). researchgate.net |

Role of N-Substitution and Amine Functionality in Biological Interactions

The amine functionality at the 2-position of the thiazole ring and its substitution pattern are critical determinants of the biological activity of adamantane-thiazole derivatives. In vitro studies on various related compounds consistently demonstrate that modifications at this site significantly influence target affinity and inhibitory potency.

The presence of a secondary amine, as in this compound, represents a key structural feature. The nitrogen atom and its substituent can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, which stabilize the ligand-target complex. For instance, in a series of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, the N–H group was found to form strong N–H⋯N hydrogen bonds that are crucial for the stabilization of crystal structures, a principle that extends to interactions within a protein's binding pocket. nih.gov

Research on 1,3-thiazole derivatives as cholinesterase inhibitors highlights the nuanced effect of N-methylation. In one study, the N-methylation of an amine derivative drastically reduced its activity against butyrylcholinesterase (BChE), whereas N-methylation of a related amide compound was necessary for its inhibitory function. This suggests that for the amine series, the presence of a hydrogen bond donor (–NH group) may be more favorable for binding to that specific target than the N-methylated counterpart. Conversely, studies on other targets have shown that replacing a simple methyl group with larger phenyl rings on the thiazole moiety is essential for cytotoxic activity. nih.gov

In the context of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibition, a comparative analysis of 2-(adamantan-1-ylamino)thiazol-4(5H)-ones against derivatives with smaller, non-cyclic N-substituents showed that the bulky, hydrophobic adamantane group confers higher activity. nih.govmdpi.com This indicates that the nature of the N-substituent is a key factor in optimizing target engagement. The data below summarizes the inhibitory activity of various 2-(adamantylamino)thiazol-4(5H)-one derivatives, illustrating how modifications distal to the N-adamantyl group can fine-tune potency.

| Compound | Substituent at C-5 of Thiazole Ring | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| 3a | -H | 15.30 | >10 |

| 3c | -Ethyl | 69.22 | 5.44 |

| 3d | -Propyl | 72.11 | 3.23 |

| 3e | -Isopropyl | 76.40 | 1.19 |

| 3i | Spiro-cyclohexane | 82.82 | 0.31 |

| 3j | Spiro-cyclobutane | 74.13 | 3.32 |

Proposed Mechanisms of Molecular Action at the Target Level (In Vitro Investigations)

The molecular action of this compound and its analogs is predicated on their ability to bind with high affinity to specific sites on protein targets, thereby modulating their function. In vitro binding assays and computational modeling have been instrumental in elucidating these mechanisms.

Ligand-Protein Binding Site Analysis (e.g., using in vitro binding assays, without in vivo implications)

Molecular docking studies, a form of in vitro computational analysis, have provided significant insights into the binding modes of adamantane-thiazole derivatives. These studies reveal that the bulky, lipophilic adamantane cage is crucial for anchoring the molecule within hydrophobic pockets of the target protein's active site. rsc.org

For example, in the investigation of adamantane-thiazole derivatives as inhibitors of 11β-HSD1, docking simulations showed that the adamantane group fits snugly into a hydrophobic region of the enzyme's binding pocket. nih.gov The thiazole ring and its substituents then form more specific interactions with nearby amino acid residues. The binding energies calculated from these simulations were found to correlate well with the experimentally determined IC₅₀ values, reinforcing the validity of the proposed binding mode. nih.govmdpi.com

Similarly, docking studies of adamantane-thiadiazole derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain showed that the adamantane moiety occupies a hydrophobic pocket, while the core heterocycle and its substituents form key hydrogen bonds and other interactions with the hinge region of the receptor. johnshopkins.edu This dual interaction—hydrophobic anchoring combined with specific polar contacts—is a common theme in the mechanism of these compounds.

| Compound Class | Protein Target | Key Interacting Moiety | Type of Interaction | Interacting Residues (Example) | Source |

|---|---|---|---|---|---|

| Adamantyl-thiazolones | 11β-HSD1 | Adamantane Group | Hydrophobic | Not specified | nih.govmdpi.com |

| Adamantyl-thiadiazoles | EGFR | Adamantane Group | Hydrophobic | Hydrophobic pocket | johnshopkins.edu |

| Adamantyl-thiadiazoles | EGFR | Thiadiazole-acetamide | Hydrogen Bonding | Hinge region residues | johnshopkins.edu |

| Amantadine-thiazoles | α-amylase, urease | Adamantyl Group | Hydrophobic | Active site periphery | rsc.org |

Investigation of Allosteric Modulation or Orthosteric Binding

Determining whether a compound acts as an orthosteric inhibitor (binding to the primary active site) or an allosteric modulator (binding to a secondary site to influence activity) is fundamental to understanding its mechanism. nih.gov Orthosteric drugs directly compete with the endogenous substrate, while allosteric modulators can enhance or inhibit protein activity without direct competition, often offering greater target selectivity. nih.gov

For many enzyme inhibitors based on adamantane-thiazole scaffolds, the mechanism appears to be orthosteric, as suggested by molecular docking studies that place the ligand within the enzyme's active site, where the natural substrate would bind. nih.govrsc.orgjohnshopkins.edu

However, the possibility of allosteric modulation cannot be discounted and represents an important area of investigation. In vitro binding kinetics assays can differentiate between these modes. An orthosteric inhibitor will competitively block the binding of a labeled substrate, whereas an allosteric modulator will alter the binding kinetics (association or dissociation rates) of the substrate without necessarily preventing its binding. researchgate.net For instance, a positive allosteric modulator (PAM) might decrease the dissociation rate of an orthosteric agonist, thereby potentiating its effect. researchgate.net

Notably, subtle structural modifications can sometimes convert a molecule from a negative allosteric modulator (NAM) to a PAM. elifesciences.org A study on NMDAR modulators demonstrated that the addition or removal of individual methyl groups could interconvert between positive and negative allosteric modulation. elifesciences.org This finding is highly relevant to this compound, as it suggests that the N-methyl group could be a critical switch influencing not just the potency but the very nature of its modulatory activity. Further kinetic binding studies are required to definitively characterize the binding mode of this specific compound and its derivatives.

Advanced Research Methodologies and Future Directions for 4 Adamantan 1 Yl N Methyl 1,3 Thiazol 2 Amine Research

Application of Advanced Spectroscopic and Structural Biology Techniques (e.g., X-ray Crystallography of Compound-Target Complexes)

A deeper understanding of the molecular interactions between 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine derivatives and their biological targets is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable in this regard. X-ray crystallography, for instance, can provide atomic-level insights into the binding mode of these compounds within the active sites of enzymes or receptors. The crystal structures of adamantane-linked 1,2,4-triazole (B32235) derivatives have been successfully determined, offering valuable information on their molecular geometry and intermolecular interactions. nih.gov Similarly, the structures of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have been characterized by X-ray crystallography, confirming their molecular configurations. nih.govnih.gov These studies serve as a blueprint for understanding how the adamantane (B196018) cage and the thiazole (B1198619) ring orient themselves in a biological environment.

Beyond X-ray crystallography, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are routinely used to confirm the chemical structures of newly synthesized adamantane-thiazole derivatives. benthamdirect.com These techniques are fundamental in verifying the successful synthesis of the target compounds and can also be employed to study compound-target interactions in solution.

Integration of Chemoinformatics, Artificial Intelligence, and Machine Learning in Compound Design and Optimization

The vast chemical space of possible adamantane-thiazole derivatives necessitates the use of computational tools to guide synthesis and testing. Chemoinformatics, artificial intelligence (AI), and machine learning (ML) are becoming increasingly integral to drug discovery. taylorfrancis.comastrazeneca.com These approaches can be used to build predictive models for various properties, including bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). taylorfrancis.commdpi.com

Machine learning models, such as K Nearest Neighbour, have been used to predict the anticancer activity of novel compounds. mdpi.com For thiazole derivatives, ML-based models have been developed to predict urease inhibitors with a good degree of accuracy. researchgate.net These in silico tools can screen large virtual libraries of compounds, prioritizing those with the highest probability of being active and possessing favorable drug-like properties. taylorfrancis.com This significantly reduces the time and cost associated with traditional high-throughput screening. The integration of molecular docking with machine learning can further refine the selection process by predicting the binding affinity and interactions of designed compounds with their biological targets. mdpi.comresearchgate.net

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

The biological activity of adamantane-thiazole derivatives is highly dependent on their specific chemical structure. nih.gov Therefore, the development of novel synthetic methodologies that allow for greater structural diversity is a key area of future research. The Hantzsch reaction, a classic method for thiazole synthesis, involves the condensation of α-haloketones with thioamides and remains a widely used and versatile approach. derpharmachemica.com

Researchers are continuously exploring new ways to modify and expand upon existing synthetic routes. This includes the development of one-pot procedures and multi-component reactions to improve efficiency and yield. derpharmachemica.comresearchgate.net For example, novel arylazothiazoles incorporating an adamantane moiety have been synthesized from the reaction of hydrazonoyl chlorides with 2-(adamantan-2-ylidene)hydrazinecarbothioamide. benthamdirect.com The synthesis of a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines was achieved through the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones. nih.gov These innovative synthetic strategies are crucial for generating a wide array of derivatives with different substituents on both the adamantane and thiazole moieties, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.govmdpi.com

Table 1: Examples of Synthetic Methodologies for Adamantane-Thiazole Derivatives

| Methodology | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Reaction | α-haloketones and thioamides | 2-aminothiazoles | derpharmachemica.com |

| Condensation Reaction | 1-(adamantan-1-yl)-3-arylthioureas and aryl bromomethyl ketones | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | nih.gov |

| Intramolecular Cyclization | Hydrazonoyl chlorides and 2-(adamantan-2-ylidene)hydrazinecarbothioamide | Arylazothiazoles | benthamdirect.com |

| Solution-phase Synthesis | Amantadine/Rimantadine (B1662185), TBTU, and Boc-Gly-Thz-OH/Fmoc-Gly-Thz-Thz-OH | Adamantane derivatives with peptidomimetics including thiazole moieties | sci-hub.stresearchgate.net |

Investigation of Unexplored Biological Targets and Pathways for In Vitro Activity

While the antimicrobial and anticancer activities of some adamantane-thiazole derivatives have been investigated, there remains a vast landscape of unexplored biological targets and pathways. nih.govmdpi.comnih.gov The unique structural properties of the adamantane group, such as its lipophilicity and rigidity, can influence a compound's interaction with a variety of biological macromolecules. researchgate.netnih.gov

Future research should focus on screening this compound and its analogs against a broader range of targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, some adamantane derivatives are known to have activity in the central nervous system, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govbohrium.com The anti-inflammatory properties of certain thiazole derivatives also warrant further investigation. academie-sciences.fr A comprehensive in vitro screening approach will be essential to identify novel therapeutic applications for this class of compounds.

Table 2: Investigated In Vitro Activities of Adamantane-Thiazole Derivatives

| Activity | Target/Organism | Compound Type | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | nih.govnih.gov |

| Antifungal | Candida albicans | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | researchgate.net |

| Anti-proliferative | Human tumor cell lines | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | nih.gov |

| Antiviral | Influenza virus A/Hongkong/68 | Gly-Thz-rimantadine | researchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis | 2-amino-4-(2-pyridyl) thiazole derivatives | nih.gov |

| Antiplasmodial | Plasmodium falciparum | 2-amino-4-(2-pyridyl) thiazole derivatives | nih.gov |

Rational Design Strategies for Next-Generation Adamantane-Thiazole Derivatives with Tuned Biological Properties

The ultimate goal of research on this compound is the rational design of next-generation derivatives with optimized biological properties. This requires a deep understanding of the structure-activity relationship (SAR) of this compound class. nih.govmdpi.com By systematically modifying the substituents on the adamantane and thiazole rings, it is possible to tune the compound's potency, selectivity, and pharmacokinetic profile. doaj.org

For example, SAR studies on 2-aminothiazole (B372263) derivatives have shown that substitutions at various positions on the thiazole ring can significantly impact their biological activity. nih.gov The introduction of different functional groups can affect the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can influence its interaction with a biological target. researchgate.net Computational methods, such as molecular docking, can be used to predict how these structural changes will affect binding affinity and guide the design of more potent and selective compounds. nih.govresearchgate.net A continuous feedback loop between computational design, chemical synthesis, and biological testing will be essential for the development of next-generation adamantane-thiazole derivatives with tailored therapeutic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves coupling adamantane derivatives with thiazole precursors. For example, in related adamantane-thiazole syntheses (e.g., 2-(adamantan-1-yl)acetamide derivatives), reactions are conducted in refluxing chloroform with imidazole-based catalysts, followed by crystallization from ethanol (yield ~22%) . Optimization includes adjusting molar ratios (e.g., 1:1.1 reagent ratios), reflux duration (6–12 hours), and solvent selection (e.g., ethanol for high-purity crystallization). Monitoring via TLC and IR spectroscopy (peaks at ~1668 cm⁻¹ for amide bonds) ensures reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker APEXII CCD diffractometers (MoKα radiation, λ = 0.71073 Å) provides high-resolution datasets. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, with R-factors <0.05 indicating high accuracy. Hydrogen bonding networks (e.g., N–H⋯N interactions) and torsional angles (e.g., gauche conformations of adamantane) are analyzed using ORTEP for Windows for visualization .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

- Methodological Answer :

- 1H NMR : Peaks at δ 1.5–2.0 ppm correspond to adamantane protons, while thiazole ring protons appear at δ 7.0–7.7 ppm. Methyl groups (N–CH₃) resonate near δ 3.7 ppm .

- IR Spectroscopy : Bands at ~3178 cm⁻¹ (N–H stretch) and 1668 cm⁻¹ (C=O or C=N vibrations) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 67.38% calc. vs. 67.32% obs.) to verify purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., twinning, low-resolution datasets) be resolved during structural refinement?

- Methodological Answer : For twinned crystals, the TwinRotMat option in SHELXL is used to model twin domains. Low-resolution data (e.g., θ < 25°) require robust absorption corrections (SADABS) and restraint of anisotropic displacement parameters. Validation tools like PLATON check for missed symmetry (e.g., triclinic vs. monoclinic systems) .

Q. What strategies are effective in improving synthetic yields of adamantane-containing thiazoles?

- Methodological Answer :

- Catalyst Screening : Imidazole derivatives enhance acylation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 6 hours) while maintaining yields >20% .

- Purification : Gradient column chromatography (hexane/ethyl acetate) removes by-products, while recrystallization in ethanol improves purity .

Q. How do steric effects from the adamantane group influence the compound’s bioactivity and molecular interactions?

- Methodological Answer : Adamantane’s rigid, bulky structure may hinder binding to flat active sites (e.g., kinases) but enhance hydrophobic interactions in lipid-rich environments. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding poses, while SAR studies compare activity of adamantane vs. smaller substituents (e.g., methyl groups) .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a CRF antagonist or kinase inhibitor?

- Methodological Answer :

- CRF Antagonism : Radioligand binding assays using HEK-293 cells expressing CRF₁ receptors, with IC₅₀ values calculated via competitive displacement .

- Kinase Inhibition : ADP-Glo™ assays measure inhibition of CDK2 or IKBKG activity, with dose-response curves (0.1–100 µM) .

Data Analysis and Contradiction Handling

Q. How should researchers address conflicting biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control for variables like cell line (e.g., HEK-293 vs. HeLa), serum concentration, and incubation time.

- Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers via funnel plots. For example, discrepancies in IC₅₀ values may arise from differences in compound solubility (DMSO vs. PBS vehicles) .

Q. What computational methods validate the compound’s interaction with target proteins when experimental data is limited?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.